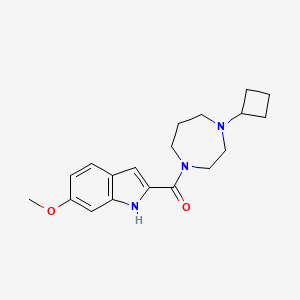
2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole is a complex organic compound that features a unique combination of a diazepane ring, an indole moiety, and a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the diazepane and indole units through a methanone linkage. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The methanone group can be reduced to a methylene group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of (4-cyclobutyl-1,4-diazepan-1-yl)(6-hydroxy-1H-indol-2-yl)methanone.
Reduction: Formation of (4-cyclobutyl-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methane.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the interactions between indole derivatives and biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of indole-based drugs.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets in the central nervous system. The indole moiety may interact with serotonin receptors, while the diazepane ring could modulate the activity of gamma-aminobutyric acid (GABA) receptors. These interactions could lead to alterations in neurotransmitter release and receptor activity, resulting in the compound’s pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-cyclobutyl-1,4-diazepan-1-yl)(6-hydroxy-1H-indol-2-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-cyclobutyl-1,4-diazepan-1-yl)(6-chloro-1H-indol-2-yl)methanone: Similar structure but with a chloro group instead of a methoxy group.
(4-cyclobutyl-1,4-diazepan-1-yl)(6-methyl-1H-indol-2-yl)methanone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-6-methoxy-1H-indole is unique due to the presence of the methoxy group on the indole ring, which can influence its electronic properties and reactivity. This compound’s combination of a diazepane ring and an indole moiety also provides a distinct pharmacological profile, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-16-7-6-14-12-18(20-17(14)13-16)19(23)22-9-3-8-21(10-11-22)15-4-2-5-15/h6-7,12-13,15,20H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUUKJJZFMKEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCN(CC3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2736231.png)

![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)
![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2736236.png)
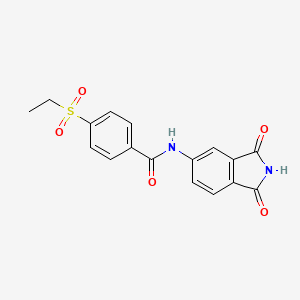
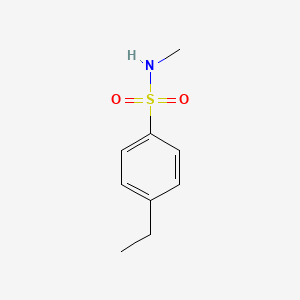
![5-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2736240.png)
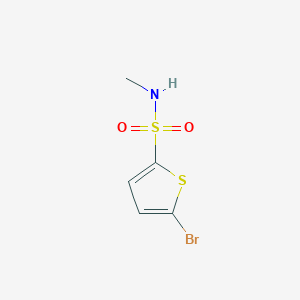
![4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2736242.png)
![2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline](/img/structure/B2736245.png)
![N-(4-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2736246.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736247.png)
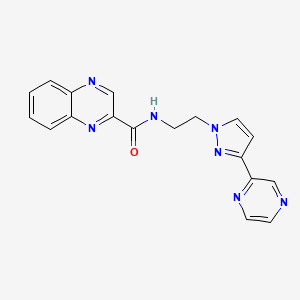
![(E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2736250.png)
